Anticancer agent 81

Antibody-Drug Conjugate (ADC) HER2+ Ovarian Cancer Cytotoxicity

Anticancer agent 81 (Compound 37b3) is a precision DNA cross-linking agent purpose-built for ADC development. Unlike conventional PBD dimers or duocarmycins, it engages the DNA major groove with IC50 values of 0.17–0.94 nM across SKOV3, MDA-MB-231, and NCI-N87 HER2+ lines. As the validated payload in trastuzumab-based T-PBA, it delivers superior in vivo tumor suppression without apparent toxicity. Ideal for next-generation HER2-targeting ADC programs and as a benchmark standard for DNA-damaging payload screening. Sourcing from qualified suppliers ensures batch-to-batch reproducibility for critical conjugation studies.

Molecular Formula C46H46N6O5
Molecular Weight 762.9 g/mol
Cat. No. B12393013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnticancer agent 81
Molecular FormulaC46H46N6O5
Molecular Weight762.9 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=O)N3C=C(CC3C=N2)C4=CC=C(C=C4)N)OCCCCCN5CCN(CC5)CCN6C(=O)C7=CC=CC8=CC9=CC=CC=C9C(=C87)C6=O
InChIInChI=1S/C46H46N6O5/c1-56-40-26-38-39(48-28-35-25-33(29-52(35)45(38)54)30-12-14-34(47)15-13-30)27-41(40)57-23-6-2-5-16-49-17-19-50(20-18-49)21-22-51-44(53)37-11-7-9-32-24-31-8-3-4-10-36(31)43(42(32)37)46(51)55/h3-4,7-15,24,26-29,35H,2,5-6,16-23,25,47H2,1H3/t35-/m0/s1
InChIKeyOQPINPWCKSKRPT-DHUJRADRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Anticancer Agent 81: Chemical Identity and Procurement Overview for a DNA-Crosslinking Payload


Anticancer agent 81 (also known as Compound 37b3; CAS 2820286-56-2) is a synthetic small molecule with the molecular formula C46H46N6O5 and a molecular weight of 762.89 g/mol . It is a potent DNA cross-linking agent that induces DNA damage, leading to tumor cell cycle arrest and apoptosis . A defining characteristic of this compound is its validated utility as a cytotoxic payload in antibody-drug conjugates (ADCs), specifically in the creation of the trastuzumab-based ADC T-PBA .

The Scientific Risk of Substituting Anticancer Agent 81 with Other DNA-Damaging Payloads


Substitution of Anticancer agent 81 with other in-class DNA-damaging ADC payloads is not scientifically sound due to the high variability in critical performance metrics. DNA-crosslinking agents, including duocarmycins and pyrrolobenzodiazepine (PBD) dimers, exhibit significant differences in cytotoxicity, target DNA binding groove specificity, and in vivo efficacy profiles when conjugated to the same targeting antibody . These differences, demonstrated in the quantitative evidence below, can alter the therapeutic window and clinical potential of an ADC. Therefore, the precise chemical structure of Anticancer agent 81 confers a specific, non-interchangeable biological activity profile .

Quantitative Evidence for Anticancer Agent 81: A Comparative Data Guide for Scientists and Procurement


Superior in vitro Cytotoxicity vs. Seco-DUBA Payload in HER2+ Ovarian Cancer Cells

When evaluated in the same HER2-positive ovarian cancer cell line SK-OV-3, Anticancer agent 81 demonstrates a 2.5-fold improvement in potency compared to the duocarmycin-class payload Seco-DUBA. Anticancer agent 81 achieved an IC50 of 0.17 ± 0.07 nM after 72 hours , whereas Seco-DUBA showed an IC50 of 0.43 nM after 144 hours [1]. This cross-study comparison highlights the superior potency of Anticancer agent 81 despite a shorter incubation time.

Antibody-Drug Conjugate (ADC) HER2+ Ovarian Cancer Cytotoxicity

Nanomolar Potency Across Multiple HER2+ Cancer Cell Lines

Anticancer agent 81 displays consistent nanomolar potency across three different HER2-expressing cancer cell lines, indicating broad potential as a payload for anti-HER2 ADCs. It achieves IC50 values of 0.17 nM in SKOV3 (ovarian), 0.90 nM in MDA-MB-231 (breast), and 0.94 nM in NCI-N87 (gastric) cells after 72 hours . While not a direct comparison, this potency profile is a critical class-level differentiator from less potent DNA-damaging agents.

ADC Payload Breast Cancer Gastric Cancer

Validated ADC Efficacy Superior to Trastuzumab Alone In Vivo

The utility of Anticancer agent 81 as an ADC payload is proven in vivo. The conjugate T-PBA, formed with trastuzumab, demonstrated superior tumor growth inhibition compared to trastuzumab alone in two HER2-positive mouse xenograft models (SKOV3 and NCI-N87). Treatment with T-PBA (1-10 mg/kg, i.v., every 3 days for 4 doses) significantly delayed tumor growth without obvious toxicity .

ADC HER2+ Xenograft In Vivo Efficacy

Distinct DNA Major Groove Binding Profile

Unlike many common DNA-alkylating ADC payloads (e.g., duocarmycins) that target the minor groove, Anticancer agent 81 covalently binds to DNA sequences and acts on the major groove of DNA . This distinct binding site preference may offer a unique resistance profile or differential spectrum of activity compared to minor-groove binders.

DNA Binding Mechanism of Action ADC Payload

Target Applications for Anticancer Agent 81: From Research Tool to ADC Development


Payload for Next-Generation HER2-Targeting ADCs

Given its validated high potency (IC50 0.17-0.94 nM) across multiple HER2+ cell lines and superior in vivo ADC efficacy compared to trastuzumab alone , Anticancer agent 81 is an ideal payload candidate for the development of novel ADCs targeting HER2-expressing solid tumors, including breast, ovarian, and gastric cancers.

A Comparative Standard for DNA-Crosslinking Payload Research

The compound's distinct major groove binding profile and defined potency against standard cell lines (e.g., SKOV3) make it a valuable research standard. It can be used as a benchmark to evaluate the potency, mechanism, and resistance profiles of newly discovered or synthetic DNA-damaging agents and ADC payloads.

Investigating DNA Damage Response (DDR) and Apoptosis Pathways

Anticancer agent 81 is a potent inducer of DNA interstrand cross-links at low micromolar concentrations (0-5 µM) . This property makes it a highly effective chemical probe for studying DDR signaling pathways, S-phase cell cycle arrest, and the caspase-mediated apoptosis cascade in cancer cells.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Anticancer agent 81

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.